3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate
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Overview
Description
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a complex organic compound with a molecular formula of C21H20O6 . This compound is characterized by the presence of a chromenone core, which is a common structural motif in various bioactive molecules. The compound also features methoxyphenoxy and dimethylpropanoate groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate involves several steps. One common synthetic route includes the condensation of 2-methoxyphenol with a suitable chromenone precursor under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like dichloromethane. The resulting intermediate is then esterified with 2,2-dimethylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Chemical Reactions Analysis
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases like sodium hydride.
Esterification: The ester group can undergo hydrolysis in the presence of strong acids or bases, yielding the corresponding carboxylic acid and alcohol.
Scientific Research Applications
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic effects, the compound is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The chromenone core is known to interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The methoxyphenoxy group enhances the compound’s ability to scavenge free radicals, while the ester group facilitates its cellular uptake and distribution .
Comparison with Similar Compounds
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate can be compared with other chromenone derivatives, such as:
3-(2-hydroxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate: This compound has a similar structure but features a hydroxy group instead of a methoxy group, which affects its reactivity and biological activity.
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl butanoate: The ethoxy group and butanoate ester provide different physicochemical properties, influencing the compound’s solubility and stability.
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate: The benzoate ester introduces aromaticity, which can enhance the compound’s interaction with certain biological targets.
Properties
IUPAC Name |
[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13-20(28-17-9-7-6-8-16(17)25-5)19(23)15-11-10-14(12-18(15)26-13)27-21(24)22(2,3)4/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEHFDAJXXMNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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